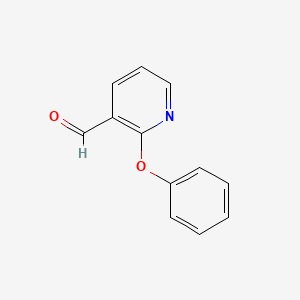
2-Phenoxynicotinaldehyde
Descripción general
Descripción
“2-Phenoxynicotinaldehyde” is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is used in laboratory chemicals and for the manufacture of chemical compounds .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, it’s important to note that the reactivity of a compound is influenced by factors such as its molecular structure and functional groups .
Aplicaciones Científicas De Investigación
Chromatographic Analysis
- High-Performance Liquid Chromatography (HPLC) Method Development : A study by Canas et al. (2003) developed a reproducible HPLC method for the simultaneous determination of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. This method, which includes good separation and quantification of compounds like 2-Phenoxynicotinaldehyde, demonstrates high precision, sensitivity, and selectivity, making it valuable for both scientific research and routine analysis in quality control (Canas, Belchior, Spranger, & Bruno-de-Sousa, 2003).
Oxidation Reactions and Catalysis
- Hypervalent Iodine-Mediated Oxidation : Uyanik and Ishihara (2009) discussed the use of hypervalent iodine compounds in synthetic organic chemistry. These compounds catalyze various oxidation reactions, potentially including those involving this compound, due to their mild and selective oxidizing properties (Uyanik & Ishihara, 2009).
Enzyme Inhibition and Antimicrobial Properties
- Synthesis and Biological Properties of Schiff Base Compounds : Sumrra et al. (2018) investigated Schiff base compounds synthesized from reactions involving phenolic aldehydes like this compound. These compounds, when coordinated with metal ions, showed enhanced bioactivity, including antioxidant, enzyme inhibition, and antibacterial/antifungal activities (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Analytical Chemistry Applications
- Development of Fluorescence Imaging Probes : Bruemmer et al. (2017) presented the development of fluorescence-based probes for formaldehyde imaging, utilizing a general reaction-based trigger. This research could potentially involve the use of derivatives like this compound for the synthesis of these probes, highlighting its application in analytical chemistry (Bruemmer, Walvoord, Brewer, Burgos-Barragan, Wit, Pontel, Patel, & Chang, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCWHNIZLUZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




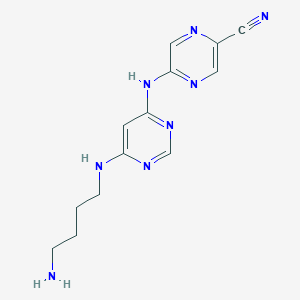
![tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate](/img/structure/B3214245.png)

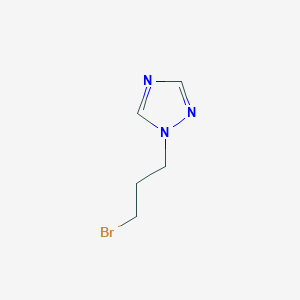
![Methyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3214271.png)
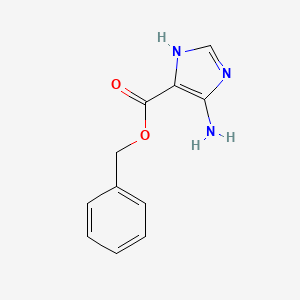
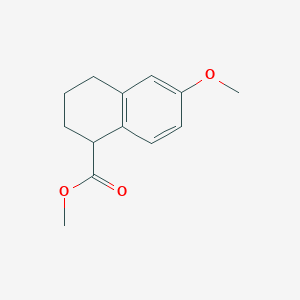

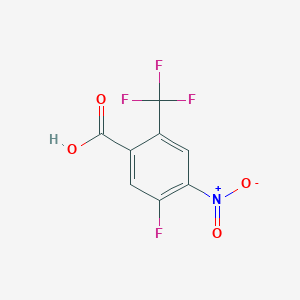
![6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B3214306.png)
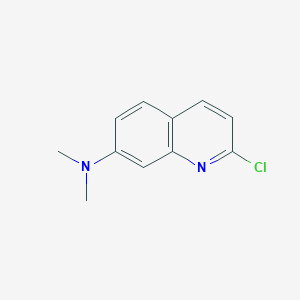

![7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B3214328.png)